Differentiation by Target Engagement: mGlu5 Receptor Antagonism vs. Class-Level Inference
A direct head-to-head comparison reveals that 3-Chloro-5-fluoro-2-methylquinoxaline exhibits a defined, albeit weak, antagonistic effect on the rat metabotropic glutamate receptor 5 (mGlu5), a key CNS target. This contrasts with the more common anticancer and antimicrobial activities widely reported for the broader quinoxaline class [1]. The compound inhibited quisqualate-stimulated calcium mobilization in CHO cells expressing mGlu5 with an IC50 of 4200.0 nM [2]. This specific functional activity provides a clear, quantifiable point of differentiation from other quinoxaline analogs that have not been characterized against this target, and it is distinct from the class's more typical high-potency activities (e.g., nanomolar range for certain kinase inhibitors).
| Evidence Dimension | mGlu5 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 4200.0 nM |
| Comparator Or Baseline | Typical Class-Level Activities: e.g., Anticancer quinoxalines (IC50 = 7.57–28.44 µM [3]), Antimicrobial quinoxalines (MIC < 1.5 µM [4]), Kinase Inhibitors (IC50 = 0.3–0.5 µM [5]) |
| Quantified Difference | Target compound has an IC50 of 4.2 µM, which is within the high micromolar range and distinct from low micromolar/nanomolar activities reported for other quinoxaline sub-classes. |
| Conditions | FLIPR assay measuring inhibition of quisqualate-stimulated calcium mobilization in CHO cells expressing rat mGlu5 receptor. |
Why This Matters
This is the only documented biological activity for this compound, making it the sole quantitative justification for selecting it over any other uncharacterized quinoxaline derivative for projects involving mGlu5 or related CNS receptor screening.
- [1] MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2566-2587. View Source
- [2] TargetMine / ChEMBL. (n.d.). Activity at rat mGlu5 receptor for CHEMBL231991. View Source
- [3] Al-Sanea, M. M., et al. (2022). Design, synthesis, antiproliferative evaluation, and molecular docking study of new quinoxaline derivatives as apoptotic inducers and EGFR inhibitors. View Source
- [4] Patel, H. M., et al. (2016). Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. View Source
- [5] MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2566-2587. View Source
